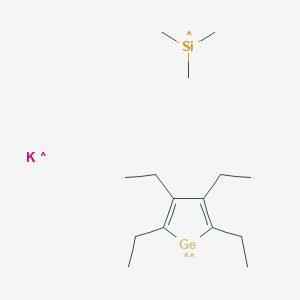
Pubchem_71349580
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71349580 is a chemical compound registered in the PubChem database, which is a comprehensive resource for chemical information
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Pubchem_71349580 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous quality control measures and optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71349580 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex molecules.
Scientific Research Applications
Pubchem_71349580 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pubchem_71349580 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Pubchem_71349580 include those with similar chemical structures or functional groups. Examples of similar compounds can be found in chemical databases like PubChem and ChEMBL.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other compounds. Its unique features may include specific functional groups, stereochemistry, or reactivity patterns that make it particularly useful for certain applications.
Properties
CAS No. |
183609-78-1 |
|---|---|
Molecular Formula |
C15H29GeKSi |
Molecular Weight |
349.2 g/mol |
InChI |
InChI=1S/C12H20Ge.C3H9Si.K/c1-5-9-10(6-2)12(8-4)13-11(9)7-3;1-4(2)3;/h5-8H2,1-4H3;1-3H3; |
InChI Key |
NIXPZBALWFRDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C([Ge]C(=C1CC)CC)CC.C[Si](C)C.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















